LysRs-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LysRs-IN-2 is a lysyl-tRNA synthetase inhibitor with significant potential in the treatment of parasitic infections. It has shown inhibitory activity against lysyl-tRNA synthetase from Cryptosporidium parvum and Plasmodium falciparum, making it a promising candidate for antimalarial and anti-cryptosporidial therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LysRs-IN-2 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. The production process may also involve the use of specialized equipment and facilities to handle the chemical reactions safely and efficiently .
Chemical Reactions Analysis
Types of Reactions: LysRs-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: Involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives .
Scientific Research Applications
LysRs-IN-2 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of lysyl-tRNA synthetase and its role in protein synthesis.
Biology: Used to investigate the biological pathways involving lysyl-tRNA synthetase and its interactions with other cellular components.
Medicine: Explored as a potential therapeutic agent for the treatment of parasitic infections, particularly malaria and cryptosporidiosis.
Industry: Utilized in the development of new drugs targeting lysyl-tRNA synthetase and related enzymes .
Mechanism of Action
LysRs-IN-2 exerts its effects by inhibiting lysyl-tRNA synthetase, an enzyme responsible for attaching lysine to its corresponding tRNA during protein synthesis. The inhibition of this enzyme disrupts protein synthesis, leading to the death of the parasite. The molecular targets and pathways involved include the active site of lysyl-tRNA synthetase and the ATP-binding pocket .
Comparison with Similar Compounds
LysRs-IN-2 is unique in its high specificity and potency against lysyl-tRNA synthetase from Cryptosporidium parvum and Plasmodium falciparum. Similar compounds include:
Cladosporin: A potent inhibitor of lysyl-tRNA synthetase with high specificity for Plasmodium falciparum.
ASP3026: An anaplastic lymphoma kinase inhibitor repurposed as a lysyl-tRNA synthetase inhibitor with significant antimalarial activity .
This compound stands out due to its superior inhibitory activity and potential for therapeutic applications in parasitic infections.
Properties
IUPAC Name |
N-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]-6-fluoro-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO4/c18-10-1-2-13-11(7-10)12(22)8-14(25-13)15(23)21-9-16(24)3-5-17(19,20)6-4-16/h1-2,7-8,24H,3-6,9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBRCGHQNUWERQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)F)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.